An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde (CAS No: 158753-17-4)
An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde (CAS No: 158753-17-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoquinoline-7-carbaldehyde is a pivotal heterocyclic building block with significant applications in medicinal and materials chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and key applications. We delve into its role as a crucial intermediate in the development of novel therapeutic agents, particularly antimalarials, and explore its utility as a fluorescent chemosensor and a versatile precursor in organic synthesis. This document synthesizes field-proven insights with established scientific principles to serve as an essential resource for professionals engaged in research and development.
Core Compound Identity and Properties
8-Aminoquinoline-7-carbaldehyde, identified by the CAS number 158753-17-4 , is an aromatic organic compound featuring a quinoline core substituted with an amino group at the 8-position and a formyl (carbaldehyde) group at the 7-position.[1][2][3][4][5][6][7] This unique substitution pattern imparts specific reactivity and utility to the molecule.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of 8-Aminoquinoline-7-carbaldehyde is fundamental for its effective handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 158753-17-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₈N₂O | [1] |
| Molecular Weight | 172.19 g/mol | [3] |
| Appearance | Orange-red crystals | [1] |
| Melting Point | 189-191 °C | [1] |
| Solubility | Sparingly soluble in water (0.3 mg/mL at 25 °C); readily soluble in ethanol, methanol, and DMSO. | [1] |
| Stability | Light-sensitive; undergoes degradation upon exposure to UV radiation. | [1] |
Structural Information
The structure of 8-Aminoquinoline-7-carbaldehyde is foundational to its chemical behavior. The quinoline ring system is a privileged scaffold in medicinal chemistry, and the juxtaposition of the amino and aldehyde groups allows for a rich derivatization chemistry.
Figure 1: Chemical structure of 8-Aminoquinoline-7-carbaldehyde.
Safety and Handling
8-Aminoquinoline-7-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if inhaled and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a half-face air-purifying respirator, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood. For storage, the compound should be kept in amber glass vials with Teflon-lined caps and refrigerated at 2-8 °C to prevent degradation from light and heat.[1][2]
Synthesis of 8-Aminoquinoline-7-carbaldehyde
The introduction of a formyl group onto an aromatic ring, particularly a quinoline system, can be achieved through several established synthetic methodologies. The electron-donating amino group at the 8-position directs electrophilic substitution to the adjacent 5- and 7-positions.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[9][11]
Figure 2: Proposed synthesis of 8-Aminoquinoline-7-carbaldehyde.
Hypothetical Experimental Protocol (Vilsmeier-Haack)
Disclaimer: This protocol is a scientifically informed hypothesis and should be optimized and validated under appropriate laboratory conditions.
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Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Reaction with 8-Aminoquinoline: Dissolve 8-aminoquinoline in a suitable solvent (e.g., anhydrous DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of an ice-cold aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. This will hydrolyze the intermediate iminium salt to the aldehyde.
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Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 8-Aminoquinoline-7-carbaldehyde.
Applications in Research and Development
The unique structural features of 8-Aminoquinoline-7-carbaldehyde make it a valuable compound in several areas of chemical and pharmaceutical research.
Antimalarial Drug Discovery
The 8-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including primaquine and tafenoquine.[2][3][7][20] These drugs are crucial for their ability to eradicate the dormant liver stages (hypnoites) of Plasmodium vivax and Plasmodium ovale, preventing malaria relapse.
The mechanism of action of 8-aminoquinolines is believed to involve metabolic activation by the host's cytochrome P450 enzymes into redox-active metabolites.[2] These metabolites generate reactive oxygen species (ROS), which induce oxidative stress within the parasite, leading to its death.[2][3][5] 8-Aminoquinoline-7-carbaldehyde serves as a key intermediate for the synthesis of novel 8-aminoquinoline derivatives with potentially improved efficacy, better safety profiles, and activity against drug-resistant malaria strains.[7]
Figure 3: Antimalarial mechanism of 8-aminoquinolines.
Fluorescent Chemosensor for Biothiols
The aldehyde functionality of 8-Aminoquinoline-7-carbaldehyde makes it a candidate for the development of fluorescent chemosensors. Biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), play critical roles in biological systems, and their detection is of significant interest.
The sensing mechanism would likely involve the reaction of the aldehyde group with the thiol group of the biothiol to form a thiazolidine ring or with an amino group to form a Schiff base (imine). This reaction can lead to a change in the electronic properties of the quinoline fluorophore, resulting in a detectable change in fluorescence (e.g., a "turn-on" or ratiometric response).[21][22][23][24]
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